1-Methoxycarbonyl-2,3-dihydroindole-5-carboxylic acid
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Overview
Description
1-Methoxycarbonyl-2,3-dihydroindole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are found in many synthetic drug molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1-Methoxycarbonyl-2,3-dihydroindole-5-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . The reaction conditions are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are tailored to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
1-Methoxycarbonyl-2,3-dihydroindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Electrophilic substitution reactions due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated or sulfonated derivatives .
Scientific Research Applications
1-Methoxycarbonyl-2,3-dihydroindole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with multiple biological targets.
Industry: Utilized in the development of new materials and as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxycarbonyl-2,3-dihydroindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions contribute to maintaining homeostasis and impacting metabolic and immune responses.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: Known for its biological activities and therapeutic potential.
Uniqueness
1-Methoxycarbonyl-2,3-dihydroindole-5-carboxylic acid is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-methoxycarbonyl-2,3-dihydroindole-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-11(15)12-5-4-7-6-8(10(13)14)2-3-9(7)12/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
HDBLWLJCGQCOHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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